N-(1-benzyl-4-piperidinyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide
Overview
Description
MMV020490 is a compound identified from the Malaria Box, a collection of compounds with potential antimalarial activity. It has shown promising results in inhibiting the growth of Babesia and Theileria parasites, which are responsible for diseases such as piroplasmosis in animals .
Preparation Methods
The specific synthetic routes and reaction conditions for MMV020490 are not widely published. compounds in the Malaria Box are typically synthesized through a series of organic reactions involving various reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
MMV020490 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MMV020490 has several scientific research applications:
Chemistry: It is used as a reference compound in studies exploring new antimalarial agents.
Biology: It is used to study the biology of Babesia and Theileria parasites and their interactions with host cells.
Medicine: It has potential therapeutic applications in treating diseases caused by Babesia and Theileria parasites.
Industry: It could be used in the development of new veterinary medicines for the treatment of piroplasmosis in animals
Mechanism of Action
The mechanism of action of MMV020490 involves the inhibition of specific molecular targets within the parasites. It has been shown to down-regulate the mRNA levels of the cGMP-dependent protein kinase gene in Theileria equi, which is crucial for the parasite’s survival and replication . This inhibition disrupts the parasite’s life cycle, leading to its death.
Comparison with Similar Compounds
MMV020490 is similar to other compounds in the Malaria Box, such as MMV020275. Both compounds have shown potent inhibitory effects against Babesia and Theileria parasites . MMV020490 has a higher selectivity index, making it more effective and safer for use in treating piroplasmosis. Other similar compounds include MMV666093, MMV396794, and MMV006706, which also exhibit antimalarial activity .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O/c28-21-8-9-25-23(15-21)24(16-26(31-25)20-7-4-12-29-17-20)27(33)30-22-10-13-32(14-11-22)18-19-5-2-1-3-6-19/h1-9,12,15-17,22H,10-11,13-14,18H2,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUCEFFMTRFLDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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